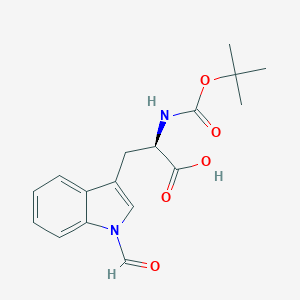

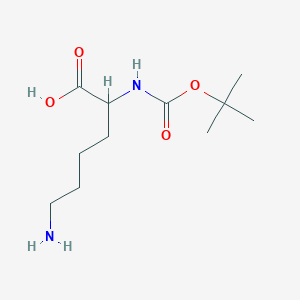

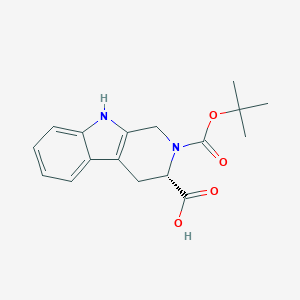

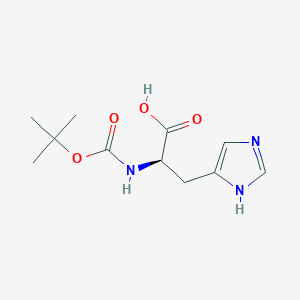

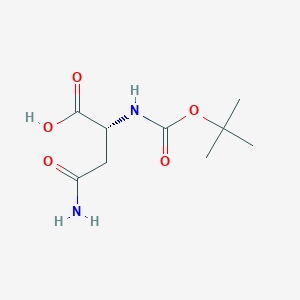

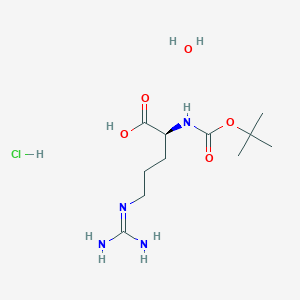

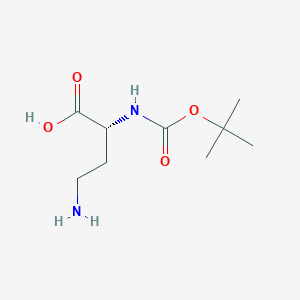

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a compound that is used in the field of organic synthesis . It is a tert-butyloxycarbonyl-protected amino acid . The tert-butyloxycarbonyl (Boc) group is a protective group used in organic synthesis .

Synthesis Analysis

The synthesis of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” involves the use of amino acid ionic liquids (AAILs) . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” consists of an amino acid with a tert-butyloxycarbonyl protective group . The protective group is used to prevent unwanted reactions during the synthesis process .Chemical Reactions Analysis

The chemical reactions involving “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” include its use in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

“®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .Applications De Recherche Scientifique

-

Peptide Synthesis

- Application: The tert-butyloxycarbonyl (Boc) group is used as the N α-amino protecting group in peptide synthesis . This method is particularly useful in the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Method: The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

- Results: This method allows for the synthesis of complex peptides, although it requires special equipment due to the use of hazardous hydrogen fluoride (HF) .

-

Preparation of Novel Allylic Amino Acid Derivatives

- Application: The oxazinone’s inherent applicability might ultimately lie in the preparation of novel allylic amino acid derivatives .

- Method: The specific methods of application or experimental procedures are not detailed in the available information .

- Results: This method allows for the synthesis of novel allylic amino acid derivatives .

-

Dipeptide Synthesis Using Boc-AAILs

- Application: The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

- Method: The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

- Results: The dipeptides were obtained in satisfactory yields .

Safety And Hazards

The safety information for “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” indicates that it should be stored in a dark place, in an inert atmosphere, and in a freezer under -20°C . The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

The future directions for the use of “®-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid” could involve further exploration of its use in peptide synthesis . The development of novel room-temperature ionic liquids consisting of the anions of commercially available tert-butyloxycarbonyl-protected amino acids could expand the applicability of AAILs .

Propriétés

IUPAC Name |

(2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-8(12)9(14)15/h8H,4-7,12H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQIIIAZJXTLRE-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427024 |

Source

|

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid | |

CAS RN |

31202-69-4 |

Source

|

| Record name | H-D-Lys(Boc)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.